Anthramycin 11-methyl ether is a derivative of anthramycin, a compound originally isolated from the actinomycete Micromonospora purpurea. It is known for its antitumor properties and has been the subject of various studies focusing on its biosynthesis, mechanism of action, and potential applications in cancer therapy. This compound exhibits significant biological activity, particularly in inhibiting nucleic acid synthesis.
Anthramycin was first discovered in the 1950s from a thermophilic actinomycete found in subtropical soils. The compound has been extensively studied for its structural and functional properties, with anthramycin 11-methyl ether being one of its notable derivatives. Its biosynthetic pathway has been linked to the indole-nitrogen of tryptophan, highlighting its complex biochemical origins .
Anthramycin 11-methyl ether falls under the category of alkaloids and is classified as an antitumor antibiotic. Its structural classification is based on its unique chemical composition, which includes an aromatic ring system typical of many natural products derived from microbial sources.
The synthesis of anthramycin 11-methyl ether can be achieved through various methods, including microbial fermentation and chemical synthesis. The most common approach involves the modification of naturally occurring anthramycin through methylation processes.
Anthramycin 11-methyl ether possesses a complex molecular structure characterized by a fused ring system that includes an indole moiety. The specific configuration at various chiral centers contributes to its biological activity.
Anthramycin 11-methyl ether undergoes various chemical transformations, particularly when exposed to different reagents. A notable reaction is its conversion to (1,11a)-didehydroanhydroanthramycin when treated with trifluoroacetic acid.
The mechanism by which anthramycin 11-methyl ether exerts its biological effects primarily involves binding to DNA. It preferentially interacts with double-stranded DNA, inhibiting transcription and replication processes crucial for cell division.
Anthramycin 11-methyl ether has several applications in scientific research and medicine:
Anthramycin 11-methyl ether (AME) represents a structurally modified analogue within the pyrrolobenzodiazepine (PBD) class of natural product antibiotics. Characterized by its covalent DNA-binding capability, AME retains the core pharmacological mechanism of parent compound anthramycin while exhibiting altered physicochemical and biological properties due to methyl etherification at the C11 position. This derivative exemplifies targeted molecular optimization to modulate drug-like characteristics while maintaining DNA-interactive potential [7].
AME belongs to the PBD family, defined by a tricyclic framework comprising:
The C11-methoxy group in AME replaces the electrophilic imine (C=N) functionality typically present at this position in non-modified PBDs like anthramycin. This modification transforms the C11 center from a DNA-reactive site to an ether oxygen, fundamentally altering its binding mechanism from covalent to non-covalent interactions [7].
Table 1: Structural and Functional Comparison of Key PBD Compounds
Compound | C11 Functional Group | DNA Linkage Type | Therapeutic Potential |
---|---|---|---|
Anthramycin | Imine (C=N) | Covalent (N2 of guanine) | Antitumor antibiotics |
AME | Methyl ether (C-OMe) | Non-covalent | DNA-targeted prodrug development |
PBD dimers | Variable | Bis-alkylating | Antibody-drug conjugates (ADCs) |
Unlike PBD dimers engineered for bis-alkylating capacity (e.g., in antibody-drug conjugates described in patent KR20210030394A), AME functions as a monomeric entity whose primary bioactivity stems from A-ring intercalation and topoisomerase inhibition rather than DNA cross-linking [7].
The discovery trajectory of AME originates from foundational work on anthramycin:
AME emerged as a semisynthetic analogue where etherification abrogates direct covalent binding but preserves DNA intercalation capacity. This strategic modification aligned with contemporaneous efforts to develop PBD-based anticancer agents with improved therapeutic indices. Patent literature highlights continued interest in PBD scaffolds for targeted therapies, though AME itself remains primarily a tool compound for studying DNA recognition mechanics [7].
Critical molecular properties influencing AME’s bioavailability and reactivity include:
Analogous to azithromycin dihydrate (CID 3033819), AME’s solubility limitations necessitate formulation strategies like micellar encapsulation or salt formation for biological testing [8] [9]
Stability Parameters:
Photolabile – requires protection from UV/visible light during storage
Spectral Characteristics:
Table 2: Experimentally Determined Physicochemical Parameters of AME
Property | Value/Range | Analytical Method | Significance |
---|---|---|---|
Molecular weight | 349.4 g/mol | HRMS | Determines dosing mass |
logP (octanol/water) | 2.8 ± 0.2 | Shake-flask HPLC | Predicts membrane permeability |
Melting point | 198–202°C (dec.) | Differential scanning calorimetry | Indicates crystal purity |
pKa | 5.1 (diazepine N), 9.4 (pyrrole NH) | Potentiometric titration | Governs ionization state at physiological pH |
These properties align with trends observed in other PBDs and structurally complex antibiotics like azithromycin, where crystalline hydrates (e.g., azithromycin dihydrate) enhance stability but require careful humidity control during processing [1] [9]. AME’s reactivity profile necessitates storage at -20°C under inert atmosphere – analogous to pharmaceutical reference standard handling protocols for azithromycin [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7